![molecular formula C21H28N4O2 B2943545 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1029748-17-1](/img/structure/B2943545.png)
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
The compound “2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound might have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings can participate in a variety of chemical reactions and can form multiple hydrogen bonds, which can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyrimidine ring is known to undergo reactions such as alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group (-CONH2) could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Chemical Synthesis and Characterization
- Research on compounds involving pyrimidine and piperidine structures has led to the discovery of new synthetic routes and chemical transformations. For instance, a study explored the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, forming mixtures of pyrimidine and piperidone derivatives along with polymeric coordination complexes. This demonstrates the compound's utility in synthesizing novel chemical entities with potential applications in material science and coordination chemistry (Klimova et al., 2013).
Pharmacological Studies
- A compound structurally related to the query, involving piperidine and pyrimidine moieties, has been characterized as a κ-opioid receptor antagonist. This highlights its potential application in pharmacological research, particularly in exploring treatments for depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Applications
- Synthesis and antimicrobial activity studies of new pyrimidinone and oxazinone derivatives fused with thiophene rings using certain pyrimidine derivatives as starting materials have shown these compounds possess antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents (Hossan et al., 2012).
Drug-Likeness and Histamine Receptor Affinity
- Studies on the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands have demonstrated the importance of integrating pharmacophore in discovering compounds with high receptor affinity. Such research underlines the compound's relevance in developing potential treatments for disorders related to histamine activity (Sadek et al., 2014).
Future Directions
properties
IUPAC Name |
2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)17-7-9-18(10-8-17)23-19(26)14-27-20-13-16(3)22-21(24-20)25-11-5-4-6-12-25/h7-10,13,15H,4-6,11-12,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHDISGCABKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide |
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